Fmoc-3-(2-naphthyl)-D-alanine

Catalog No.
S1768673
CAS No.
138774-94-4
M.F
C28H23NO4
M. Wt
437.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-(2-naphthyl)-D-alanine

CAS Number

138774-94-4

Product Name

Fmoc-3-(2-naphthyl)-D-alanine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1

InChI Key

JYUTZJVERLGMQZ-AREMUKBSSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-3-(2-naphthyl)-D-alanine;138774-94-4;Fmoc-D-2-Nal-OH;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoicacid;Fmoc-D-3-(2-naphthyl)-alanine;(S)-N-FMOC-2-Naphthylalanine;N-FMOC-3-(2-NAPHTHYL)-D-ALANINE;ST50826359;(R)-N-Fmoc-2-Naphthylalanine;(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoicacid;AC1OFJPM;PubChem11948;FMOC-D-NAL(2);KSC491O9F;47471_ALDRICH;AC1Q719S;SCHEMBL3736523;47471_FLUKA;CTK3J1792;FMOC-D-ALA(2-NAPH)-OH;MolPort-001-758-480;BDBM123738;Fmoc-beta-(2-naphthyl)-D-alanine;Fmoc-D-3(2naphthyl)-Lalanine;FMOC-D-ALA(2-NAPHTHYL)-OH

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-3-(2-naphthyl)-D-alanine is a derivative of the amino acid D-alanine. It contains two key modifications:

  • Fmoc (Fluorenylmethoxycarbonyl) group: This group protects the amino group (NH2) of the alanine, making it unreactive during peptide synthesis [].
  • 2-Naphthyl group: This bulky aromatic group is attached to the third carbon of the alanine backbone. This modification introduces hydrophobic properties to the molecule.

The D-configuration indicates that the molecule is the mirror image of the naturally occurring L-alanine. This difference in chirality is crucial for the function of peptides and proteins.

Fmoc-3-(2-naphthyl)-D-alanine serves as a non-natural amino acid building block for the synthesis of peptides containing a D-alanine residue with a hydrophobic side chain. These peptides are often studied for their potential therapeutic applications.


Molecular Structure Analysis

The key features of Fmoc-3-(2-naphthyl)-D-alanine's structure include:

  • A central alanine backbone with a D-configuration.
  • An Fmoc group attached to the N-terminus (amino group) for protection.
  • A 2-naphthyl group linked to the third carbon (Cβ) of the alanine, introducing hydrophobicity.
  • A carboxylic acid group (COOH) at the C-terminus, essential for peptide bond formation.

This combination of functional groups allows Fmoc-3-(2-naphthyl)-D-alanine to participate in peptide synthesis while introducing specific functionalities like hydrophobicity to the resulting peptide.


Chemical Reactions Analysis

Reaction

Fmoc-3-(2-naphthyl)-D-alanine + H-Gly-OH (peptide fragment) → Fmoc-D-Nal-Gly-OH (extended peptide) + HF (byproduct)

Explanation

The Fmoc group of Fmoc-3-(2-naphthyl)-D-alanine reacts with a peptide fragment (H-Gly-OH) to form a new peptide bond. The Fmoc group is removed as a byproduct (HF) during this process, allowing further chain elongation with other amino acid building blocks.


Physical And Chemical Properties Analysis

  • Solid state: Due to its high molecular weight and presence of aromatic rings, it's likely a solid at room temperature.
  • Solubility: The Fmoc group might enhance solubility in organic solvents like dichloromethane or dimethylformamide, commonly used in peptide synthesis.
  • Stability: The C-C bonds and the amide bond in the molecule are generally stable. However, the Fmoc group can be cleaved under specific conditions to initiate peptide chain elongation.

Fmoc-3-(2-naphthyl)-D-alanine itself doesn't have a direct mechanism of action. Its primary function is as a building block for peptides with specific properties. The introduced D-alanine residue and the 2-naphthyl group can influence the conformation, stability, and biological activity of the resulting peptide depending on its sequence and target application.

For example, D-peptides containing hydrophobic side chains can exhibit enhanced stability against enzymatic degradation compared to their L-peptide counterparts.

  • Wear gloves and protective eyewear to avoid skin and eye contact.
  • Work in a well-ventilated fume hood to minimize inhalation exposure.
  • Follow proper disposal procedures according to local regulations.

Peptide Synthesis

Fmoc-3-(2-naphthyl)-D-alanine serves as a valuable building block for the construction of peptides containing D-amino acids. The Fmoc group facilitates the incorporation of this amino acid into peptide chains using solid-phase peptide synthesis (SPPS) techniques []. This approach allows for the creation of peptides with specific properties, including altered stability, conformational features, and biological activity.

Here are some examples of how Fmoc-3-(2-naphthyl)-D-alanine is used in peptide synthesis:

  • Development of novel enzyme inhibitors: Researchers have employed Fmoc-3-(2-naphthyl)-D-alanine to synthesize peptides that target specific enzymes, potentially leading to the discovery of new therapeutic agents [].
  • Investigation of protein-protein interactions: By incorporating this modified amino acid into peptides, scientists can probe protein-protein interactions and understand their role in various biological processes [].
  • Design of functional materials: Peptides containing Fmoc-3-(2-naphthyl)-D-alanine can be used to design materials with unique properties, such as self-assembling structures or biocompatible scaffolds [].

XLogP3

5.9

Dates

Modify: 2023-08-15

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